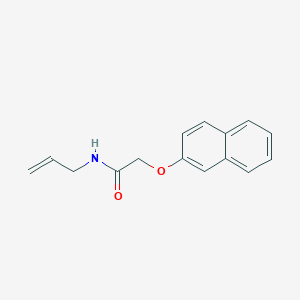![molecular formula C16H19N3O2 B4538846 1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4538846.png)
1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-piperidinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of structurally related piperidine derivatives often involves multi-step chemical reactions, starting from simple precursors to achieve the desired complexity and functionality. Gawell (2003) described a method for synthesizing carbon-14 labeled benzamide derivatives, demonstrating techniques that may be applicable to the synthesis of compounds like 1-[(1-Methyl-1H-indol-3-yl)carbonyl]-4-piperidinecarboxamide (Gawell, 2003). These methods typically involve the formation of an amide linkage, a critical step also expected in synthesizing the target compound.
Molecular Structure Analysis
The molecular interaction and conformation of piperidine derivatives, including 1-[(1-Methyl-1H-indol-3-yl)carbonyl]-4-piperidinecarboxamide, play a significant role in their biological activity. Shim et al. (2002) explored the molecular interaction of a piperidine derivative with the CB1 cannabinoid receptor, revealing insights into the structural requirements for receptor binding (Shim et al., 2002). Such studies are crucial for understanding how the structural elements of 1-[(1-Methyl-1H-indol-3-yl)carbonyl]-4-piperidinecarboxamide contribute to its interaction with biological targets.
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions that modify their structure and, consequently, their biological activity. For instance, the fluorination of piperidine derivatives has been shown to improve their pharmacokinetic profiles, as reported by van Niel et al. (1999), suggesting that similar modifications to 1-[(1-Methyl-1H-indol-3-yl)carbonyl]-4-piperidinecarboxamide could enhance its properties (van Niel et al., 1999).
Physical Properties Analysis
The physical properties of a compound, including solubility, melting point, and crystal structure, are influenced by its molecular arrangement. Khan et al. (2013) described the crystal and molecular structure of a piperidinecarboxamide derivative, highlighting the role of hydrogen bonding and C-H…π interactions (Khan et al., 2013). Such structural analyses are essential for predicting the behavior of 1-[(1-Methyl-1H-indol-3-yl)carbonyl]-4-piperidinecarboxamide in different environments.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of piperidine derivatives are pivotal in their application as pharmacological agents. The synthesis and reactions of piperidine-containing compounds, as explored by Mekheimer et al. (1997), provide a foundation for understanding the chemical behavior of compounds like 1-[(1-Methyl-1H-indol-3-yl)carbonyl]-4-piperidinecarboxamide (Mekheimer et al., 1997). These properties are crucial for the development and optimization of new drugs.
Propiedades
IUPAC Name |
1-(1-methylindole-3-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-18-10-13(12-4-2-3-5-14(12)18)16(21)19-8-6-11(7-9-19)15(17)20/h2-5,10-11H,6-9H2,1H3,(H2,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOKUCNTXITREE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-indole-3-carbonyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{1-methyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4538775.png)


![2-bromo-N-{5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4538801.png)
![2-[(4-chlorobenzyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4538810.png)
![methyl 2-({[(4-bromo-2,3,5,6-tetrafluorophenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4538816.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-N-isobutyl-3-methylbenzenesulfonamide](/img/structure/B4538823.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B4538831.png)
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B4538854.png)
![N-[1-(3,4-diethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4538857.png)
![2-[(4-methylphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4538863.png)
![7-(2-methoxyethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4538866.png)
